REACTION_CXSMILES
|
[H-].[Na+].[Cl:3][C:4]1[CH:9]=[CH:8][C:7]([CH2:10][C:11]#[N:12])=[CH:6][CH:5]=1.Br[CH2:14][CH2:15][CH2:16][CH2:17]Br>CS(C)=O.CS(C)=O.CCOCC>[Cl:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]2([C:11]#[N:12])[CH2:17][CH2:16][CH2:15][CH2:14]2)=[CH:6][CH:5]=1 |f:0.1,5.6|
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Name
|
|
Quantity
|
14.5 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
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ClC1=CC=C(C=C1)CC#N
|
Name
|
|
Quantity
|
35.6 g
|
Type
|
reactant
|
Smiles
|
BrCCCCBr
|
Name
|
dimethyl sulfoxide ether
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C.CCOCC
|
Control Type
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AMBIENT
|
Type
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CUSTOM
|
Details
|
The reaction mixture was stirred for 30 min at same temperature and at room temperature for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was quenched with HCl (1N; 25 mL) and water (200 mL)
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Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×100 mL)
|
Type
|
WASH
|
Details
|
The separated organic part was washed with water (3×100 mL) and brine (100 mL)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to get a crude product which
|
Type
|
CUSTOM
|
Details
|
was purified by silica CombiFlash column (3-5% ethyl acetate in hexane used as eluent)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C1(CCCC1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 33.9 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 99.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |